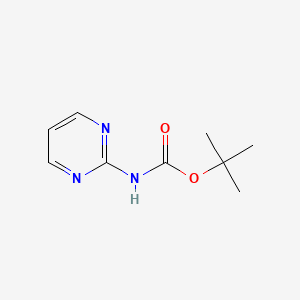

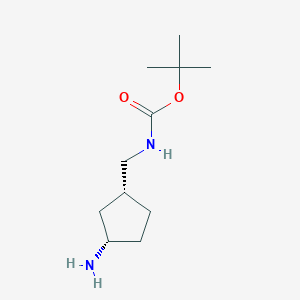

4-((tert-Butoxycarbonyl)amino)but-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

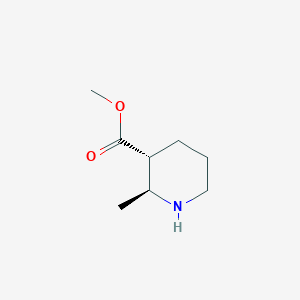

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom .

Synthesis Analysis

The synthesis of compounds related to 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves several key steps, including protection, functional group transformation, and stereoselective synthesis. For instance, derivatives of 2-amino-4-pentenoic acid were efficiently resolved and epoxidized, leading to the synthesis of 4-hydroxyproline derivatives through intramolecular cyclization reactions.Molecular Structure Analysis

The molecular structure of compounds incorporating the tert-butoxycarbonyl group is critical for their reactivity and application in synthesis. For example, the crystallographic analysis of N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester reveals the presence of two polymorphic forms, demonstrating the structural diversity that can be achieved with tert-butoxycarbonyl protection.Chemical Reactions Analysis

The chemical reactivity of this compound derivatives is exemplified by their involvement in various chemical transformations. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the adaptability of tert-butoxycarbonyl-protected intermediates in generating structurally complex amino acids.Physical and Chemical Properties Analysis

The molecular weight of this compound is 201.22 g/mol. The InChI Key is MUQOCUSTNGBFJL-SNAWJCMRSA-N.科学的研究の応用

Applications in Peptide Synthesis and Organic Chemistry

N-tert-Butoxycarbonylation of Amines : This compound is used for the N-tert-butoxycarbonylation of amines, an essential step in peptide synthesis. It's noted for its resistance to racemization during this process, making it crucial for the synthesis of N-Boc-protected amino acids used in Merrifield’s solid phase peptide synthesis (Heydari et al., 2007).

Stereospecific Synthesis of Chiral Alkinylogous Amino Acids : This compound has been utilized in the synthesis of enantiomerically pure acids, playing a key role in the preparation of N-protected alkinylogous amino acids (Reetz et al., 1996).

Asymmetric Synthesis of β-Amino Acid Pharmacophore : It's applied in the asymmetric synthesis of certain amino acids, showcasing its versatility in the creation of complex molecular structures (Kubryk & Hansen, 2006).

Collagen Cross-links Synthesis : This compound is a key intermediate in the synthesis of collagen cross-links, demonstrating its importance in biochemical applications (Adamczyk et al., 1999).

Enantioselective Synthesis of Amino Acid Derivatives : Its use in the enantioselective synthesis of amino acid derivatives further exemplifies its critical role in the creation of chiral molecules (Davies et al., 1997).

Synthesis of N-tert-Butoxycarbonyl Amino Acids : The compound aids in the efficient synthesis of N-tert-butoxycarbonyl amino acids, a fundamental step in many synthetic procedures (Koseki et al., 2011).

Use in Solid-phase Synthesis of Peptides : It's also employed in the solid-phase synthesis of peptides, highlighting its utility in the rapid and efficient construction of peptide chains (Gaehde & Matsueda, 2009).

Selective Deprotection in Peptide Synthesis : This compound is involved in the selective deprotection of the tert-butoxycarbonyl group in peptide synthesis, underlining its specificity and efficiency in synthetic chemistry (Han et al., 2001).

作用機序

This compound was used in divergent and solvent-dependent reactions with enamines, leading to the synthesis of different products like pyridazines, pyrrolidin-1-yl-but-3-enoic acid ethyl ester, and amino-pyrroles. These reactions may proceed through various mechanisms including stereospecific [4+2] cycloaddition or addition/cyclization pathways.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((tert-Butoxycarbonyl)amino)but-2-enoic acid involves the protection of the amine group followed by the addition of a double bond to the butanoic acid chain.", "Starting Materials": [ "tert-Butyl carbamate", "But-2-enoic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Methanol", "Diethyl ether", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Sodium chloride (NaCl)", "Sodium sulfate (Na2SO4)" ], "Reaction": [ "tert-Butyl carbamate is reacted with But-2-enoic acid in the presence of DCC and DMAP to form the protected amine intermediate.", "The protected amine intermediate is then deprotected using HCl in methanol to form the desired product.", "The product is then purified using a combination of NaHCO3, NaCl, and Na2SO4 to remove impurities and obtain the final product." ] } | |

CAS番号 |

89711-09-1 |

分子式 |

C9H15NO4 |

分子量 |

201.22 g/mol |

IUPAC名 |

4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5-7(11)12/h4-5H,6H2,1-3H3,(H,10,13)(H,11,12) |

InChIキー |

MUQOCUSTNGBFJL-UHFFFAOYSA-N |

異性体SMILES |

CC(C)(C)OC(=O)NC/C=C/C(=O)O |

SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O |

正規SMILES |

CC(C)(C)OC(=O)NCC=CC(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Dimethyl-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B7809701.png)

![tert-butyl (NZ)-N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B7809714.png)